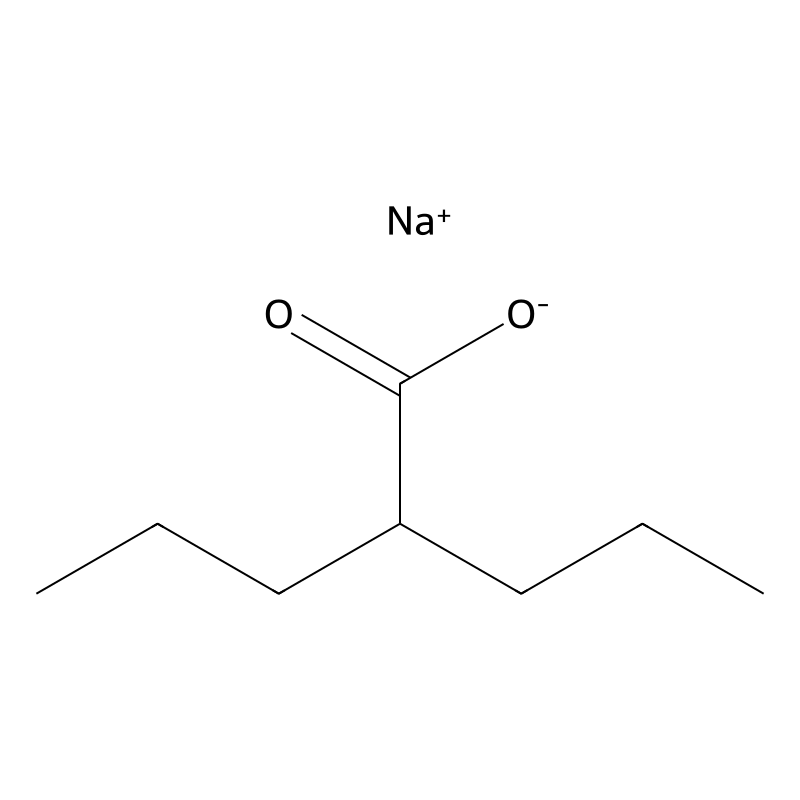

Sodium valproate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Mechanism of Action: The exact mechanism by which VPA controls seizures is not fully understood, but it is believed to involve effects on the brain's gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter, and VPA may increase its levels or enhance its activity, leading to decreased neuronal excitability and seizure control [].

While GABAergic effects are considered a primary mechanism, research suggests VPA may have broader impacts:

- Sodium and Calcium Channels: Some studies suggest VPA may suppress both sodium and calcium channels, further influencing neuronal activity [].

- Histone Deacetylase (HDAC) Inhibition: VPA acts as an HDAC inhibitor, which can affect gene expression and potentially contribute to its anticonvulsant effects [].

Sodium Valproate Beyond Epilepsy

Research is exploring the potential applications of VPA beyond epilepsy treatment:

- Mood Stabilizer: VPA has shown effectiveness in managing bipolar disorder, likely due to its effects on neurotransmitter systems involved in mood regulation [].

- Adjunctive Therapy: Studies are investigating the use of VPA as an adjunct therapy in conditions like HIV, cancer, and neurodegenerative diseases due to its HDAC inhibition properties [, ].

Sodium valproate is a sodium salt of valproic acid, a branched short-chain fatty acid that is widely used as an anticonvulsant and mood-stabilizing agent. Initially synthesized in 1882, its anticonvulsant properties were discovered in 1962, leading to its use in treating epilepsy, bipolar disorder, and migraine prophylaxis. The compound's chemical formula is , and it is characterized by its ability to enhance gamma-aminobutyric acid (GABA) levels in the brain, thus exerting a calming effect on neuronal activity .

The exact mechanism of action of sodium valproate is not fully understood, but it is believed to involve multiple pathways in the brain []. Some key mechanisms include:

- Enhancing GABAergic inhibition: VPA increases the levels and activity of GABA, an inhibitory neurotransmitter, thereby reducing neuronal excitability and seizure activity [].

- Sodium channel blockade: VPA may block voltage-gated sodium channels, which are essential for nerve impulse propagation [].

- Histone deacetylase (HDAC) inhibition: VPA inhibits HDAC enzymes, leading to changes in gene expression that might contribute to its mood-stabilizing effects in bipolar disorder [].

Sodium valproate can cause various side effects, including nausea, vomiting, hair loss, tremor, and sedation []. More concerning is the potential for teratogenicity (birth defects) when taken during pregnancy []. Due to this risk, strict guidelines and monitoring programs are required for women of childbearing potential who need VPA treatment [].

- Esterification: Sodium valproate can react with alcohols to form esters, which are often used in drug formulations.

- Derivatization: As noted in recent studies, sodium valproate can be derivatized to introduce chromophores for detection in analytical methods, enhancing its quantification in biological systems .

- Metabolic pathways: In the body, sodium valproate undergoes extensive metabolism primarily through glucuronidation and beta-oxidation. This results in various metabolites, some of which retain anticonvulsant activity .

Sodium valproate exhibits several biological activities:

- Anticonvulsant: It stabilizes mood and reduces seizure frequency by increasing GABA levels and inhibiting voltage-gated sodium channels .

- Neuroprotective Effects: The compound influences gene expression related to neuroprotection and plasticity through inhibition of histone deacetylases, promoting transcriptionally active chromatin structures .

- Mood Stabilization: It is effective in treating manic episodes associated with bipolar disorder by modulating neurotransmitter systems .

Sodium valproate can be synthesized through various methods:

- Direct Neutralization: Valproic acid is neutralized with sodium hydroxide or sodium bicarbonate to form sodium valproate.

- Esterification Reactions: Valproic acid can react with alcohols under acidic conditions to form esters, which can then be converted into sodium salts.

- Chemical Derivatization: Recent advancements include derivatizing sodium valproate with phenyl or benzoyl groups to improve analytical detection methods .

Sodium valproate has multiple applications:

- Epilepsy Treatment: It is primarily prescribed for various types of seizures.

- Bipolar Disorder Management: Used as a mood stabilizer to prevent manic episodes.

- Migraine Prophylaxis: Effective in reducing the frequency of migraine attacks.

- Analytical Chemistry: Utilized as a standard in pharmacokinetic studies due to its quantifiable properties after derivatization .

Sodium valproate interacts with several drugs and biological systems:

- Drug Interactions: It may enhance the effects of other medications like warfarin and zidovudine while decreasing the effectiveness of enzyme-inducing drugs like rifampicin .

- Metabolic Interactions: The compound inhibits cytochrome P450 enzymes, affecting the metabolism of co-administered drugs .

- Biological Interactions: It influences neurotransmitter systems by increasing GABAergic activity and modulating glutamate levels.

Sodium valproate shares similarities with several other compounds used for similar therapeutic effects. Here are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Phenytoin | Anticonvulsant | Primarily affects sodium channels; less mood-stabilizing properties. | |

| Carbamazepine | Anticonvulsant | Also used for bipolar disorder; induces liver enzymes affecting drug metabolism. | |

| Lamotrigine | Anticonvulsant | Acts on sodium channels but has a different pharmacokinetic profile. | |

| Topiramate | Anticonvulsant | Also used for migraine; acts on multiple neurotransmitter pathways. |

Uniqueness of Sodium Valproate

Sodium valproate's uniqueness lies in its multifaceted mechanism of action that includes enhancing GABA levels, inhibiting histone deacetylases, and influencing gene expression related to neuroplasticity. This broad spectrum of activity makes it particularly effective not only for epilepsy but also for mood stabilization and migraine prevention, distinguishing it from other anticonvulsants that may primarily target specific pathways or conditions .

Industrial Synthesis Routes

The industrial production of sodium valproate relies on several established synthetic pathways, with the malonic ester synthesis being the most widely adopted approach due to its favorable yield and operational characteristics [1] [2] [3]. The synthetic strategy involves the preparation of valproic acid as an intermediate, which is subsequently neutralized with sodium hydroxide to form the sodium salt [1] [4].

Malonic Ester Synthesis

The malonic ester synthesis represents the predominant industrial route for sodium valproate production [1] [2] [5]. This process begins with diethyl malonate as the starting material, which undergoes sequential alkylation with n-propyl bromide in the presence of sodium ethoxide [2] [3] [4]. The reaction proceeds through a biphasic system consisting of an aqueous phase containing the base and a phase-transfer catalyst, and an organic phase containing the ester and alkyl halide [2].

The alkylation reaction is typically conducted at temperatures between 60-80°C for 25-39 hours, with the propyl bromide to diethyl malonate molar ratio maintained at 5:1 to 15:1, preferably 10:1 [2]. Following the removal of excess propyl bromide, the resulting diethyl dipropyl malonate undergoes hydrolysis in the presence of sodium hydroxide at 70-90°C for 20 hours to yield the sodium salt of dipropyl malonic acid [2] [3].

The final step involves decarboxylation of the dipropyl malonic acid, which is achieved through acidification to pH 1-3 followed by heating at 140-180°C [1] [3] [6]. This thermal decarboxylation results in the formation of valproic acid, which is subsequently neutralized with sodium hydroxide to produce sodium valproate [1] [3].

Acetoacetic Ester Synthesis

An alternative industrial approach utilizes ethyl acetoacetate as the starting material [7]. This route involves the dipropylation of ethyl acetoacetate with n-propyl bromide under similar conditions to the malonic ester synthesis, followed by deacetylation and hydrolysis to yield valproic acid [7]. The process requires catalytic hydrogenation using Raney nickel or palladium catalysts under reflux conditions [7].

This synthesis pathway offers the advantage of fewer reaction steps compared to the malonic ester route, but typically achieves lower overall yields ranging from 70-80% [7]. The deacetylation step requires careful control of reaction conditions to prevent side reactions and ensure optimal product formation [7].

Cyanoacetic Ester Synthesis

The traditional cyanoacetic ester synthesis involves the dialkylation of ethyl cyanoacetate with propyl bromide in the presence of sodium ethoxide [2]. This process produces ethyl dipropyl cyanoacetate, which undergoes decarboxylation to form dipropyl acetonitrile, followed by alkaline hydrolysis to yield valproic acid [2].

However, this conventional process presents significant operational challenges, including the requirement for substantially anhydrous reaction environments, complete consumption of sodium ethoxide during alkylation, and the need for drastic operating conditions including high temperatures and prolonged reaction times exceeding six hours [2]. These limitations have led to the development of improved processes that avoid the use of alkaline alkoxides [2].

Process Optimization and Yield Considerations

Temperature and Pressure Optimization

Temperature control represents a critical parameter in sodium valproate synthesis, particularly during the decarboxylation step [1] [8] [6]. Research has demonstrated that the decarboxylation of dipropyl malonic acid can be optimized by reducing the reaction temperature from the conventional 180-220°C to 140-160°C while maintaining acceptable reaction rates [8] [6]. The use of catalytic systems, such as 2% weight percent valproic acid as a decarboxylation catalyst, enables operation at the lower temperature range of 140-145°C [8].

Pressure optimization studies have shown that maintaining slightly elevated pressures of 1-2 atmospheres during the alkylation phase can improve reaction kinetics and yield [1] [9]. This approach enhances the mass transfer characteristics of the biphasic reaction system and reduces the loss of volatile reactants [9].

Residence Time and Reaction Kinetics

Significant improvements in process efficiency have been achieved through the optimization of residence times. Conventional batch processes typically require 2-6 hours for completion, but recent developments in continuous flow synthesis have demonstrated the feasibility of reducing total residence time to 41 minutes while maintaining yields of 87% [5]. This dramatic reduction in processing time is accomplished through enhanced heat and mass transfer characteristics in flow reactor systems [5].

The flow synthesis approach employs a compact three-step process that eliminates the need for solvent exchange and intermediate purification [5]. The process features a novel dipropylation reaction with propyl chloride, simple deethoxycarbonylation without corrosive acid-mediated decarboxylation, and sequential basic hydrolysis and salification [5].

Catalyst Loading and Selectivity

Catalyst loading optimization has focused on minimizing the quantity of catalytic materials while maintaining reaction efficiency [8] [6]. Studies have demonstrated that zeolite catalysts can be employed at loadings of 1-3% by weight, compared to traditional thermal processes that operate without catalysts but require significantly higher temperatures [6]. The use of zeolite catalysts enables operation at reduced temperatures of 160-180°C with reaction times of 2-4 hours [6].

Phase-transfer catalysts such as tetrabutylammonium bromide have been optimized to enhance the efficiency of the biphasic alkylation reaction [2]. These catalysts can be recovered and reused, contributing to improved process economics and reduced waste generation [2].

Solvent System Optimization

The optimization of solvent systems has focused on improving the organic to aqueous phase ratio and reducing overall solvent consumption [1] [9]. Research has demonstrated that increasing the organic to aqueous phase ratio from 1:1 to 2:1 can enhance reaction efficiency and reduce the overall process mass intensity [9]. This optimization contributes to improved environmental performance and reduced processing costs [9].

Water-based systems have been investigated as alternatives to organic solvents in certain process steps, aligning with green chemistry principles [10]. The use of water as a reaction medium can simplify product isolation and reduce environmental impact [10].

Green Chemistry Approaches in Production

Solvent Reduction and Replacement

Green chemistry initiatives in sodium valproate production have prioritized the reduction and replacement of organic solvents with more environmentally benign alternatives [10] [11]. The implementation of continuous flow processes has demonstrated the feasibility of eliminating solvent exchange steps and reducing overall solvent consumption from 15-25 liters per kilogram of product to 8-12 liters per kilogram [5].

Supercritical carbon dioxide has been investigated as an alternative solvent for certain process steps, offering advantages in terms of reduced environmental impact and simplified product isolation [10]. The use of supercritical fluids can facilitate the crystallization behavior of sodium valproate and influence polymorphic form selection [10].

Waste Minimization Strategies

The implementation of waste minimization strategies has focused on improving atom economy and reducing the generation of process waste [10] [11]. The continuous flow synthesis approach has achieved a process mass intensity of 11.8 and an E-factor of 10.8, representing significant improvements compared to conventional batch processes with process mass intensities of 25-35 and E-factors of 24-34 [5].

Catalyst recycling programs have been developed to recover and reuse phase-transfer catalysts, zeolite catalysts, and other process materials [2] [6]. These initiatives contribute to reduced raw material consumption and decreased waste generation [2].

Energy Efficiency Improvements

Energy efficiency improvements have been achieved through the optimization of reaction conditions and the implementation of heat integration strategies [10] [11]. The reduction in reaction temperatures from 180-220°C to 140-160°C represents a significant decrease in energy consumption, with microwave-assisted synthesis demonstrating energy consumption as low as 20-30 kWh per kilogram of product [10].

The use of microwave-assisted synthesis techniques has been investigated as a means of reducing reaction times and improving energy efficiency [10]. This approach can achieve reaction completion in minutes rather than hours, contributing to improved process sustainability [10].

Biocatalytic Approaches

Research into biocatalytic approaches for sodium valproate synthesis has explored the use of enzyme systems for specific transformation steps [10]. While these approaches remain in the development stage, they offer potential advantages in terms of reaction selectivity and environmental compatibility [10].

The development of biocatalytic processes requires careful consideration of enzyme stability, substrate specificity, and process economics [10]. Current research focuses on the identification and optimization of suitable enzyme systems for key synthetic transformations [10].

Process Intensification Technologies

Process intensification technologies, including continuous flow reactors and microreactor systems, have been implemented to improve process efficiency and reduce environmental impact [10] [5]. These technologies enable precise control of reaction conditions, improved heat and mass transfer, and reduced processing volumes [5].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (58.82%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (53.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (61.76%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.2.1.-]

SSADH [HSA:7915] [KO:K00139]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Yang CS, Zhang LL, Lin YZ, Guo Q. Sodium valproate for the treatment of Tourette׳s syndrome in children: a systematic review and meta-analysis. Psychiatry Res. 2015 Apr 30;226(2-3):411-7. doi: 10.1016/j.psychres.2014.08.058. Epub 2014 Oct 2. Review. PubMed PMID: 25724485.

3: Dueñas-Gonzalez A, Coronel J, Cetina L, González-Fierro A, Chavez-Blanco A, Taja-Chayeb L. Hydralazine-valproate: a repositioned drug combination for the epigenetic therapy of cancer. Expert Opin Drug Metab Toxicol. 2014 Oct;10(10):1433-44. doi: 10.1517/17425255.2014.947263. Epub 2014 Aug 25. Review. PubMed PMID: 25154405.

4: Trinka E, Höfler J, Zerbs A, Brigo F. Efficacy and safety of intravenous valproate for status epilepticus: a systematic review. CNS Drugs. 2014 Jul;28(7):623-39. doi: 10.1007/s40263-014-0167-1. Review. PubMed PMID: 24806973; PubMed Central PMCID: PMC4078236.

5: Cipriani A, Reid K, Young AH, Macritchie K, Geddes J. Valproic acid, valproate and divalproex in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2013 Oct 17;10:CD003196. doi: 10.1002/14651858.CD003196.pub2. Review. PubMed PMID: 24132760.

6: Rigamonti A, Lauria G, Grimod G, Bianchi G, Salmaggi A. Valproate induced hyperammonemic encephalopathy successfully treated with levocarnitine. J Clin Neurosci. 2014 Apr;21(4):690-1. doi: 10.1016/j.jocn.2013.04.033. Epub 2013 Oct 8. Review. PubMed PMID: 24119342.

7: Brigo F, Igwe SC, Nardone R, Tezzon F, Bongiovanni LG, Trinka E. A common reference-based indirect comparison meta-analysis of intravenous valproate versus intravenous phenobarbitone for convulsive status epilepticus. Epileptic Disord. 2013 Sep;15(3):314-23. doi: 10.1684/epd.2013.0601. Review. PubMed PMID: 23981687.

8: Nolan SJ, Marson AG, Pulman J, Tudur Smith C. Phenytoin versus valproate monotherapy for partial onset seizures and generalised onset tonic-clonic seizures. Cochrane Database Syst Rev. 2013 Aug 23;8:CD001769. doi: 10.1002/14651858.CD001769.pub2. Review. PubMed PMID: 23970302.

9: Linde M, Mulleners WM, Chronicle EP, McCrory DC. Valproate (valproic acid or sodium valproate or a combination of the two) for the prophylaxis of episodic migraine in adults. Cochrane Database Syst Rev. 2013 Jun 24;6:CD010611. doi: 10.1002/14651858.CD010611. Review. PubMed PMID: 23797677.

10: Linde M, Mulleners WM, Chronicle EP, McCrory DC. Antiepileptics other than gabapentin, pregabalin, topiramate, and valproate for the prophylaxis of episodic migraine in adults. Cochrane Database Syst Rev. 2013 Jun 24;6:CD010608. doi: 10.1002/14651858.CD010608. Review. PubMed PMID: 23797674.

11: Knights MJ, Finlay E. The effects of sodium valproate on the renal function of children with epilepsy. Pediatr Nephrol. 2014 Jul;29(7):1131-8. doi: 10.1007/s00467-013-2512-x. Epub 2013 May 30. Review. PubMed PMID: 23720013.

12: Chan E, McQueen F. Valproate-induced hyperammonaemia superimposed upon severe neuropsychiatric lupus: a case report and review of the literature. Clin Rheumatol. 2013 Mar;32(3):403-7. doi: 10.1007/s10067-012-2150-x. Epub 2012 Dec 28. Review. PubMed PMID: 23271612.

13: Lewis C, Deshpande A, Tesar GE, Dale R. Valproate-induced hyperammonemic encephalopathy: a brief review. Curr Med Res Opin. 2012 Jun;28(6):1039-42. doi: 10.1185/03007995.2012.694362. Epub 2012 Jun 6. Review. PubMed PMID: 22587482.

14: Liu X, Wu Y, Chen Z, Ma M, Su L. A systematic review of randomized controlled trials on the theraputic effect of intravenous sodium valproate in status epilepticus. Int J Neurosci. 2012 Jun;122(6):277-83. doi: 10.3109/00207454.2012.657376. Epub 2012 Feb 23. Review. PubMed PMID: 22248033.

15: Brigo F, Storti M, Del Felice A, Fiaschi A, Bongiovanni LG. IV Valproate in generalized convulsive status epilepticus: a systematic review. Eur J Neurol. 2012 Sep;19(9):1180-91. doi: 10.1111/j.1468-1331.2011.03606.x. Epub 2011 Dec 19. Review. PubMed PMID: 22182304.

16: Martikainen MH, Roine S. Rapid improvement of a complex migrainous episode with sodium valproate in a patient with CADASIL. J Headache Pain. 2012 Jan;13(1):95-7. doi: 10.1007/s10194-011-0400-y. Epub 2011 Nov 8. Review. PubMed PMID: 22065121; PubMed Central PMCID: PMC3253158.

17: Wang ZF, Fessler EB, Chuang DM. Beneficial effects of mood stabilizers lithium, valproate and lamotrigine in experimental stroke models. Acta Pharmacol Sin. 2011 Dec;32(12):1433-45. doi: 10.1038/aps.2011.140. Epub 2011 Nov 7. Review. PubMed PMID: 22056617; PubMed Central PMCID: PMC4010202.

18: Gill D, Derry S, Wiffen PJ, Moore RA. Valproic acid and sodium valproate for neuropathic pain and fibromyalgia in adults. Cochrane Database Syst Rev. 2011 Oct 5;(10):CD009183. doi: 10.1002/14651858.CD009183.pub2. Review. PubMed PMID: 21975791.

19: Santivasi WL, Kulkarni S, Patton ML, Haith LR, Guilday RE, Reigart CL, Ackerman BH. Infiltration of sodium valproate with compartment syndrome and bullous reaction: case report and literature review. Burns. 2011 Nov;37(7):e59-62. doi: 10.1016/j.burns.2011.05.010. Epub 2011 Jun 28. Review. PubMed PMID: 21715098.

20: Patel SM, Graff-Radford J, Wieland ML. Valproate-induced Fanconi syndrome in a 27-year-old woman. J Gen Intern Med. 2011 Sep;26(9):1072-4. doi: 10.1007/s11606-011-1708-7. Epub 2011 Apr 23. Review. PubMed PMID: 21516379; PubMed Central PMCID: PMC3157517.